Cas no 57090-45-6 ((R)-(-)-3-Chloro-1,2-propanediol)

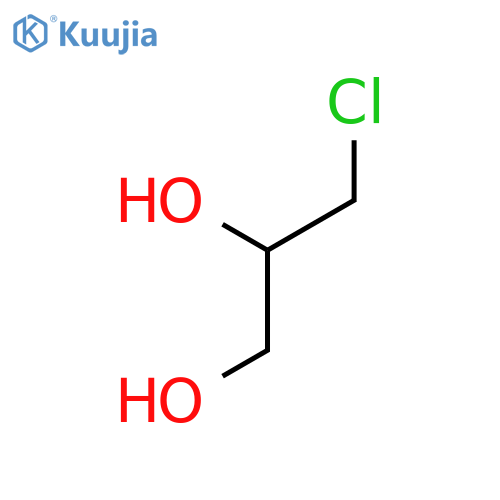

57090-45-6 structure

商品名:(R)-(-)-3-Chloro-1,2-propanediol

(R)-(-)-3-Chloro-1,2-propanediol 化学的及び物理的性質

名前と識別子

-

- (R)-3-Chloro-1,2-propanediol

- (R)-(-)-3-Glycerol alpha-monochlorohydrin

- R-3-chloro-1,2-propanediol

- R-(-)-3-Chloro-1,2-propanediol

- (R)-(-)-3-Chloro-1,2-propanediol

- (R)-3-Chloropropane-1,2-diol

- (2R)-3-chloro-1,2-propanediol

- (R)-(?)-3-Chloro-1,2-propanediol

- (R)-1-chloro-2,3-dihydroxypropane

- (R)-chloropropane-2,3-diol

- 1,2-Propanediol, 3-chloro-, (R)-

- AC1L3XTB

- AC1Q77QD

- CCRIS 7387

- PubChem5741

- (R)-(-)-α-Chlorohydrin

- Glycerol (R)-(-)-α-Monochlorohydrin

- (R)-(-)-α-Monochlorohydrin

- (2R)-3-chloropropane-1,2-diol

- alpha-Chlorohydrin, (-)-

- 64YMO02KAE

- 1,2-Propanediol, 3-chloro-, (2R)-

- C3H7ClO2

- (-)-alpha-chlorohydrin

- KSC496E3R

- MLS001074871

- (R)-(-)-alpha-Chlorohydrin

- (R)-(-)-alpha-Monochlorohydrin

- SSZWWUDQM

- M0967

- A831310

- (-)-3-CHLORO-1,2-PROPANEDIOL

- UNII-64YMO02KAE

- CHEBI:18663

- AM81449

- CS-W018500

- AKOS015848751

- (2R)-3-chloranylpropane-1,2-diol

- (R)-.ALPHA.-CHLOROHYDRIN

- (R)-(-)-3-Chloro-1,2-propanediol, 97%, optical purity ee: 98% (GLC)

- (R)-3-chloro-propane-1,2-diol

- SMR000469516

- 312745-09-8

- GS-3238

- Q27109076

- SSZWWUDQMAHNAQ-VKHMYHEASA-N

- CHEMBL1794186

- H-ARG-PRO-OHSULFATESALT

- AC-7038

- .ALPHA.-CHLOROHYDRIN, (-)-

- SCHEMBL58389

- 57090-45-6

- HMS2232L24

- (R)-alpha-Glycerol chlorohydrin

- NS00077624

- DTXSID00205710

- (R)-()-3-Chloro-1,2-propanediol

- MFCD00135169

- (2R)-(-)-3-Chloropropane-1,2-diol

- (R)-MONOCHLOROHYDRIN

- Glycerol (R)-(-)-alpha-Monochlorohydrin

- (R)-(-)-3-Chloro-1,2-propanediol,98%

- DB-027172

- (R)-alpha-Chlorohydrin

- (-)-?-chlorohydrin

- DTXCID30128201

- ALPHA-CHLOROHYDRIN, (R)-

-

- MDL: MFCD00135169

- インチ: 1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1

- InChIKey: SSZWWUDQMAHNAQ-VKHMYHEASA-N

- ほほえんだ: ClC([H])([H])[C@@]([H])(C([H])([H])O[H])O[H]

- BRN: 2202928

計算された属性

- せいみつぶんしりょう: 110.01351

- どういたいしつりょう: 110.013

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 32

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 40.5

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 1.321 g/mL at 20 °C(lit.)

- ゆうかいてん: -40°C

- ふってん: 95°C/7mmHg(lit.)

- フラッシュポイント: 華氏温度:275°f< br / >摂氏度:135°C< br / >

- 屈折率: n20/D 1.48(lit.)

- すいようせい: 解体

- PSA: 40.46

- LogP: -0.42160

- ひせんこうど: -0.9 º (neat)

- じょうきあつ: 0.04 mmHg ( 25 °C)

- 光学活性: [α]20/D −1°, neat

- ようかいせい: 水に溶ける

(R)-(-)-3-Chloro-1,2-propanediol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H301,H318

- 警告文: P280,P301+P310,P305+P351+P338

- 危険物輸送番号:UN 2689

- WGKドイツ:3

- 危険カテゴリコード: 25-41

- セキュリティの説明: 26-28-39-45

- 福カードFコード:3

- RTECS番号:TY4025000

-

危険物標識:

- リスク用語:R21;R23/25;R36/37/38;R62;R68

- 危険レベル:6.1

- 包装グループ:III

- 包装カテゴリ:III

- 危険レベル:6.1

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S36/37/39;S45

(R)-(-)-3-Chloro-1,2-propanediol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R78460-5g |

(2R)-3-Chloro-1,2-propanediol |

57090-45-6 | 5g |

¥36.0 | 2021-09-08 | ||

| Fluorochem | 079187-25g |

R)-3-Chloro-1,2-propanediol |

57090-45-6 | 95% | 25g |

£26.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013980-25g |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 97% | 25g |

¥33 | 2024-10-14 | |

| TRC | C380465-250g |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 250g |

$ 431.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106058-500g |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 97% | 500g |

¥499.90 | 2023-09-03 | |

| ChemScence | CS-W018500-500g |

(2R)-3-Chloro-1,2-propanediol |

57090-45-6 | 98.06% | 500g |

$136.0 | 2022-04-27 | |

| TRC | C380465-5g |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 5g |

$64.00 | 2023-05-18 | ||

| TRC | C380465-50g |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 50g |

$150.00 | 2023-05-18 | ||

| Cooke Chemical | A2303512-5G |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 97% | 5g |

RMB 24.00 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106058-100g |

(R)-(-)-3-Chloro-1,2-propanediol |

57090-45-6 | 97% | 100g |

¥106.90 | 2023-09-03 |

(R)-(-)-3-Chloro-1,2-propanediol サプライヤー

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol

注文番号:JH273

在庫ステータス:in Stock

はかる:25kg

清らかである:98.00%

最終更新された価格情報:Monday, 8 January 2024 17:37

価格 ($): negotiated

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol

注文番号:A1205603

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 03:42

価格 ($):313.0

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol

注文番号:1668717

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

(R)-(-)-3-Chloro-1,2-propanediol 関連文献

-

Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968

-

Liqi Dong,Long Zhang,Xuemin Duan,Daize Mo,Jingkun Xu,Xiaofei Zhu RSC Adv. 2016 6 11536

-

3. Biocatalytic selective functionalisation of alkenes via single-step and one-pot multi-step reactionsShuke Wu,Yi Zhou,Zhi Li Chem. Commun. 2019 55 883

-

Silvia Franchini,Annamaria Baraldi,Claudia Sorbi,Federica Pellati,Elena Cichero,Umberto M. Battisti,Piero Angeli,Antonio Cilia,Livio Brasili Med. Chem. Commun. 2015 6 677

57090-45-6 ((R)-(-)-3-Chloro-1,2-propanediol) 関連製品

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:57090-45-6)(R)-3-氯-1,2-丙二醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:57090-45-6)(R)-(-)-3-Chloro-1,2-propanediol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ